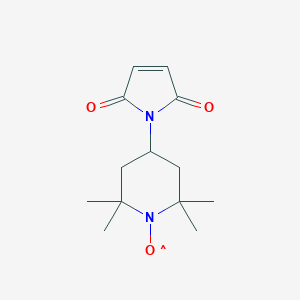

N-(1-氧基-2,2,6,6-四甲基-4-哌啶基)马来酰亚胺

描述

“N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide” (also known as TTFA) is a reactive molecule that belongs to the class of maleimides . It has been shown to be stable in physiological levels and is not toxic at low concentrations . TTFA binds to serine protease enzymes and inhibits their activity .

Synthesis Analysis

The synthesis of a similar compound, N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), has been reported . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .

Molecular Structure Analysis

The molecular formula of TTFA is C13H19N2O3 . The molecular weight is 251.3 g/mol . The structure of TTFA includes a piperidine ring with four methyl groups and an oxyl group attached to it .

Chemical Reactions Analysis

TTFA is a reactive molecule that can bind to serine protease enzymes and inhibit their activity . This inhibition can be used as a model for the inhibition of other enzymes .

Physical And Chemical Properties Analysis

TTFA has a molecular weight of 251.3 g/mol . It is stable in physiological levels and is not toxic at low concentrations .

科学研究应用

Application in Sequence-Controlled Polymers (SCPs)

Field

Summary of the Application

Tempo-maleimide is used in the construction of sequence-controlled polymers (SCPs), which are polymers with a controlled sequence of monomers along a polymer chain .

Methods of Application

The construction of SCPs through maleimide chemistry involves various synthetic approaches, including step growth, chain growth, and multistep growth .

Results or Outcomes

The application of Tempo-maleimide in SCPs has led to advances in the field, with potential applications being discussed .

Application in Biological Activity

Field

Summary of the Application

Tempo-maleimide derivatives have been found to exhibit various types of biological activity, including antimicrobial, analgesic, and antifungal therapeutic potential .

Methods of Application

The preparation of 3,4-disubstituted maleimides, a class of compounds that often show pronounced biological activity, involves the synthesis of the maleimide ring and the introduction of substituents in a preexisting maleimide ring .

Results or Outcomes

Certain maleimides have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans .

Application in Protein Modification

Field

Summary of the Application

Tempo-maleimide is used in the site-selective modification of proteins .

Methods of Application

The modification process involves the hydrolysis of the resultant thiosuccinimides to provide robust stability to the bioconjugates .

Results or Outcomes

The use of Tempo-maleimide in protein modification has been found to be effective, with the resultant bioconjugates exhibiting robust stability .

Application in One-Pot Thiol–Amine Bioconjugation

Field

Summary of the Application

Tempo-maleimide is used in one-pot thiol–amine bioconjugation to maleimides, which allows for simultaneous stabilisation and dual functionalisation .

Methods of Application

This involves the consecutive conjugation of a thiol and an amine to dibromomaleimides, generating aminothiomaleimides efficiently . The amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .

Results or Outcomes

This conjugation strategy has been applied to peptides and proteins to generate stabilised trifunctional conjugates .

Application in Precise Sequence Regulation

Summary of the Application

Tempo-maleimide is used in precise sequence regulation through maleimide chemistry .

Methods of Application

The synthetic approaches for sequence-controlled polymers (SCPs) can be divided into three main categories: step growth, chain growth, and multistep growth .

Results or Outcomes

Maleimide (MI) chemistry has gained a great deal of attention in both the polymer and biological sciences because it can be applied to many macromolecule systems .

Application in High-Temperature Polymers

Field

Summary of the Application

Mono- and bismaleimide-based polymers, which use Tempo-maleimide, are used for high-temperature applications up to 250 °C (480 °F) .

Methods of Application

The method involves the synthesis of mono- and bismaleimide-based polymers .

Results or Outcomes

These polymers have been found to be effective for high-temperature applications .

Application in Antibody-Drug Conjugates

Field

Summary of the Application

Tempo-maleimide is used in the formation of antibody-drug conjugates (ADCs), which are a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs .

Methods of Application

The formation of ADCs involves the reaction of thiol and alkyl maleimide functionalities on the constituents within the conjugate . However, thiosuccinimide formation is reversible, with maleimide elimination occurring slowly under biologically relevant conditions .

Results or Outcomes

The application of Tempo-maleimide in ADCs has led to measurable drug loss during prolonged circulation . However, the pharmacological consequences of this maleimide elimination from ADCs are unclear .

Application in Fluorescent Labeling of Biomolecules

Summary of the Application

Tempo-maleimide is used in the fluorescent labeling of biomolecules .

Methods of Application

The method involves the conjugation of Tempo-maleimide to biomolecules .

Results or Outcomes

The use of Tempo-maleimide in fluorescent labeling has been found to be effective .

Application in PEGylation of Peptides and Proteins

Summary of the Application

Tempo-maleimide is used in the PEGylation of peptides and proteins .

Methods of Application

The method involves the conjugation of Tempo-maleimide to peptides and proteins .

Results or Outcomes

The use of Tempo-maleimide in PEGylation has been found to be effective .

未来方向

属性

InChI |

InChI=1S/C13H19N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNDHIFMYRPBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934344 | |

| Record name | [4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide | |

CAS RN |

15178-63-9 | |

| Record name | 4-Maleimido-2,2,6,6-tetramethylpiperidinooxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Maleimido-TEMPO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

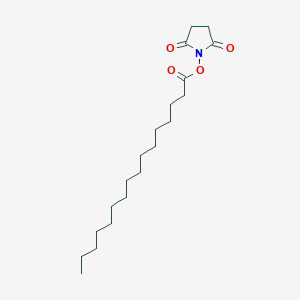

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)